5-Ph-IAA

Description

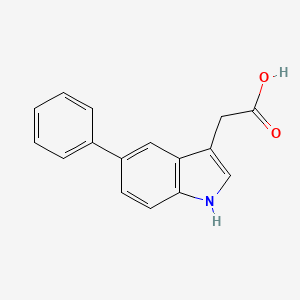

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-phenyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)9-13-10-17-15-7-6-12(8-14(13)15)11-4-2-1-3-5-11/h1-8,10,17H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCCWYHBDGKDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570014 | |

| Record name | (5-Phenyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168649-23-8 | |

| Record name | (5-Phenyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Phenyl-Indole-3-Acetic Acid (5-Ph-IAA): A Technical Guide to the Core of the AID2 System

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-indole-3-acetic acid (5-Ph-IAA) is a synthetic derivative of indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class.[1] In recent years, this compound has emerged as a critical small molecule ligand in the second-generation auxin-inducible degron (AID2) system, a powerful technology for rapid and reversible targeted protein degradation.[2][3] This guide provides an in-depth overview of this compound, its mechanism of action within the AID2 system, relevant quantitative data, and detailed experimental protocols.

Core Mechanism of Action: The AID2 System

The AID2 system is a "bump-and-hole" strategy that overcomes limitations of the first-generation AID system, such as leaky degradation and the high concentrations of natural auxin required.[4] The core of the AID2 system's mechanism revolves around the specific interaction between this compound, a mutated F-box protein, and a degron-tagged protein of interest.

The key components are:

-

This compound (The "Bump"): A synthetic auxin analog with a phenyl group at the 5th position of the indole ring.[2] This modification prevents it from binding effectively to the wild-type auxin receptor.

-

Mutant F-box Protein (The "Hole"): The F-box protein from Oryza sativa, TIR1 (OsTIR1), is engineered with a single amino acid substitution, typically F74G (phenylalanine to glycine).[5][6] This mutation creates a larger hydrophobic pocket that specifically accommodates the "bumped" this compound.

-

mini-AID (mAID) Degron: A small peptide tag (derived from Arabidopsis IAA17) that is fused to the target protein.[2]

In the presence of this compound, the engineered OsTIR1(F74G) forms a ternary complex with the mAID-tagged target protein.[4] OsTIR1 is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The formation of this complex brings the target protein into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2] This degradation is rapid, efficient, and reversible upon washout of this compound.[4]

Signaling Pathway Diagram

Caption: The core mechanism of the Auxin-Inducible Degron 2 (AID2) system.

Quantitative Data

The following tables summarize key quantitative parameters of this compound and its activity within the AID2 system.

| Chemical and Physical Properties | |

| Full Chemical Name | 5-Phenyl-1H-indole-3-acetic acid[4] |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.29 g/mol |

| CAS Number | 168649-23-8 |

| Appearance | White to beige powder |

| Purity | ≥97% (HPLC) |

| Solubility | Soluble to 100 mM in DMSO and ethanol[4] |

| Storage | Store at -20°C |

| Biological Activity and Efficacy | |

| DC₅₀,₆ₕ | 17.0 nM[4] |

| T₁/₂ (Degradation Half-life) | 62.3 min[4] |

| Effective Concentration (in vitro) | 0.2 - 5 µM |

| Effective Dosage (in vivo) | 1 - 10 mg/kg (daily intraperitoneal injection) |

| Reversibility | Degradation is reversible within 3 hours after washout[4] |

Experimental Protocols

Synthesis of this compound

A cost-effective synthesis of this compound can be achieved through a Suzuki coupling reaction.[3]

Workflow Diagram:

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. glpbio.com [glpbio.com]

- 3. Protocol to synthesize the auxin analog this compound for conditional protein depletion in C. elegans using the AID2 system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

The Role of 5-Ph-IAA in the Auxin-Inducible Degron 2 (AID2) System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to conditionally control protein levels is a powerful tool for dissecting protein function and validating therapeutic targets. The Auxin-Inducible Degron (AID) system has emerged as a robust technology for rapid and reversible protein degradation. The second-generation AID2 system represents a significant advancement, offering enhanced efficiency and reduced background degradation compared to its predecessor. At the core of this improved system lies the synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA). This technical guide provides an in-depth overview of the role of this compound in the AID2 system, detailing its mechanism of action, quantitative performance data, and key experimental protocols.

The Core Mechanism of the AID2 System

The AID2 system is a ternary system comprising three key components:

-

A mutant F-box protein: Specifically, the F74G mutant of the rice F-box protein OsTIR1 (OsTIR1(F74G)). This mutation creates a "hole" in the auxin-binding pocket.[1][2][3]

-

A degron tag: A small peptide sequence, typically the mini-AID (mAID) tag, which is genetically fused to the protein of interest.[2]

-

The inducer molecule: this compound, a synthetic derivative of the plant hormone indole-3-acetic acid (IAA).[1][2][3] The phenyl group of this compound acts as a "bump" that fits into the engineered "hole" of the OsTIR1(F74G) binding pocket, leading to a highly specific and strong interaction.[4]

In the absence of this compound, the OsTIR1(F74G) has a low affinity for the mAID tag, resulting in minimal "leaky" degradation of the target protein.[2][4] Upon introduction of this compound, it acts as a "molecular glue," binding to OsTIR1(F74G) and inducing a conformational change that dramatically increases its binding affinity for the mAID-tagged protein.[3] This ternary complex (OsTIR1(F74G)-5-Ph-IAA-mAID-protein) is then recognized by the endogenous Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, leading to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.[2]

This "bump-and-hole" strategy is the cornerstone of the AID2 system's superiority over the original AID system, which uses wild-type TIR1 and natural auxin (IAA). The AID2 system exhibits significantly higher potency and specificity, with substantially lower leaky degradation.[3][5][6]

Figure 1: Signaling pathway of the this compound-induced protein degradation in the AID2 system.

Quantitative Data Presentation

The efficacy of this compound in mediating protein degradation via the AID2 system has been quantified across various model organisms. The following tables summarize key performance metrics.

Table 1: Degradation Efficiency (DC50) of this compound in Mammalian Cells

| Cell Line | Target Protein | DC50 (6h treatment) | Reference |

| HCT116 | mAID-EGFP-NLS | 17.0 nM | [7][8] |

DC50 is the concentration of this compound required to degrade 50% of the target protein after a 6-hour treatment.

Table 2: Degradation Kinetics (T1/2) of Target Proteins in Different Model Systems

| Model System | Target Protein | This compound Conc. | Half-life (T1/2) | Reference |

| Mammalian Cells (HCT116) | mAID-EGFP-NLS | 1 µM | ~17-18 minutes | [6] |

| Mammalian Cells (general) | mAID-tagged proteins | low doses | 10 to 45 minutes | |

| C. elegans (larvae) | AID::GFP | 1 µM | 33.6 minutes | [4] |

| C. elegans (larvae) | AID::GFP | 10 µM | 15.1 minutes | [4] |

| Mice (in vivo) | CEP192-mAID | 5 mg/kg | < 1 hour | [9] |

T1/2 (Half-life) is the time required for the amount of the target protein to be reduced by half following the addition of this compound.

Table 3: Comparative Potency of this compound (AID2) vs. IAA (AID1)

| Parameter | AID2 System (this compound) | Original AID System (IAA) | Fold Improvement | Reference |

| Required Ligand Concentration | ~670-fold lower | Higher | 670x | [2][5] |

| Required Ligand Concentration (C. elegans) | ~1,300-fold lower | Higher | 1300x | [4] |

Experimental Protocols

Synthesis of this compound

A cost-effective method for synthesizing this compound utilizes a Suzuki coupling reaction.[1][4][10]

Materials:

-

5-chloroindole

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., dioxane/water mixture)

-

Oxalyl chloride

-

Diethyl ether

-

Hydrazine monohydrate

-

Sodium methoxide

-

2-ethoxyethanol

Procedure Outline:

-

Suzuki Coupling: React 5-chloroindole with phenylboronic acid in the presence of a palladium catalyst and a base to form 5-phenylindole.

-

Oxalyl Chloride Addition: React 5-phenylindole with oxalyl chloride in diethyl ether to form an intermediate.

-

Hydrolysis and Reduction: The intermediate is then hydrolyzed and reduced using hydrazine monohydrate and sodium methoxide in 2-ethoxyethanol to yield this compound.

-

Purification: The crude product is purified by extraction and recrystallization.

For a detailed, step-by-step synthesis protocol, please refer to Sural et al., STAR Protocols, 2024.[1][4][10]

Figure 2: Simplified workflow for the chemical synthesis of this compound.

Generation of OsTIR1(F74G)-Expressing Stable Cell Lines

Establishing a stable cell line that constitutively expresses OsTIR1(F74G) is a prerequisite for using the AID2 system.

Materials:

-

Mammalian cell line of choice (e.g., HCT116, U2OS)

-

Expression vector containing the OsTIR1(F74G) cDNA under a strong constitutive promoter (e.g., CMV)

-

Transfection reagent

-

Selection antibiotic (corresponding to the resistance gene on the expression vector)

-

Cell culture medium and supplements

Procedure Outline:

-

Transfection: Transfect the mammalian cells with the OsTIR1(F74G) expression vector using a suitable transfection reagent.

-

Selection: Two days post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.

-

Clonal Expansion: After several days of selection, surviving cells will form colonies. Isolate single colonies and expand them in separate culture vessels.

-

Validation: Screen the expanded clones for OsTIR1(F74G) expression by Western blotting or RT-qPCR.

Endogenous Tagging of a Protein of Interest with mAID using CRISPR/Cas9

This protocol outlines the generation of a cell line where the endogenous locus of a gene of interest is modified to include the mAID tag.

Materials:

-

OsTIR1(F74G)-expressing stable cell line

-

CRISPR/Cas9 expression vector (e.g., pX330)

-

sgRNA targeting the C-terminus or N-terminus of the gene of interest

-

Donor plasmid containing the mAID tag sequence flanked by homology arms (~500 bp) corresponding to the genomic regions upstream and downstream of the sgRNA target site.

-

Transfection reagent

-

FACS or antibiotic selection for transfected cells (optional)

Procedure Outline:

-

Design: Design an sgRNA that targets the genomic region immediately upstream of the stop codon (for C-terminal tagging) or downstream of the start codon (for N-terminal tagging). Design a donor plasmid with the mAID tag and homology arms.

-

Co-transfection: Co-transfect the OsTIR1(F74G) cells with the CRISPR/Cas9-sgRNA plasmid and the donor plasmid.

-

Enrichment: If the donor plasmid contains a selection marker, apply the appropriate selection agent. Alternatively, enrich for transfected cells using FACS if a fluorescent marker is co-expressed.

-

Single-Cell Cloning: Isolate single cells by limiting dilution or FACS into 96-well plates.

-

Screening and Validation: Expand the single-cell clones and screen for successful homozygous knock-in of the mAID tag by genomic PCR and sequencing. Confirm the expression of the mAID-tagged protein by Western blotting.

Figure 3: General experimental workflow for using the AID2 system in cultured cells.

In Vivo Protein Degradation

In C. elegans

-

Preparation of this compound plates: this compound can be added to NGM plates. A stock solution of 100 mM this compound in ethanol is prepared.[1][4][10] This is then diluted and spread on NGM plates seeded with OP50 bacteria to a final concentration of, for example, 1 µM.[1][4][10]

-

Treatment: Worms are cultured on these plates to induce protein degradation. For embryonic studies, a more permeable analog, this compound-AM, can be used by treating embryos in M9 buffer.[4]

In Mice

-

Administration: this compound can be administered via intraperitoneal (IP) injection.[9][11] A typical dose is 5 mg/kg, dissolved in a suitable vehicle like PBS.[9]

-

Time Course: Tissues can be harvested at various time points post-injection (e.g., 30 minutes, 1 hour, 2 hours) to analyze the kinetics of protein degradation in different organs.[9]

Conclusion

The AID2 system, powered by the highly specific interaction between this compound and the engineered OsTIR1(F74G) F-box protein, offers a powerful and precise method for the conditional knockdown of proteins. The high potency and rapid kinetics of this compound, coupled with the low basal degradation of the system, make it an invaluable tool for a wide range of applications in basic research and drug development. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers looking to implement this cutting-edge technology. The continued development and application of the AID2 system are poised to further unravel complex biological processes and accelerate the identification of novel therapeutic targets.

References

- 1. Protocol to synthesize the auxin analog this compound for conditional protein depletion in C. elegans using the AID2 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conditional protein degradation in Yarrowia lipolytica using the auxin-inducible degron - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A novel auxin-inducible degron system for rapid, cell cycle-specific targeted proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. In vitro reconstitution of SCF substrate ubiquitination with purified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. xcessbio.com [xcessbio.com]

An In-depth Technical Guide to the "Bump-and-Hole" Strategy in the Auxin-Inducible Degron 2 (AID2) System

The Auxin-Inducible Degron (AID) system has emerged as a powerful tool for rapid and reversible depletion of specific proteins, enabling precise functional studies in a variety of model organisms. The second-generation AID2 system significantly enhances this technology by incorporating a "bump-and-hole" strategy, which overcomes key limitations of the original system, namely leaky protein degradation and the requirement for high, potentially toxic, concentrations of the inducing ligand. This guide provides a detailed technical overview of the AID2 system for researchers, scientists, and drug development professionals.

Core Principles of the AID2 "Bump-and-Hole" Strategy

The conventional AID system utilizes the plant hormone auxin (indole-3-acetic acid, IAA) to induce the degradation of a target protein fused to an auxin-inducible degron (AID) tag. This process is mediated by the plant-specific F-box protein TIR1, which, in the presence of auxin, forms part of an SCF E3 ubiquitin ligase complex that targets the AID-tagged protein for proteasomal degradation.[1][2][3]

A significant drawback of the original system is the "leaky" degradation of the target protein even in the absence of exogenously added auxin, likely due to endogenous molecules that can weakly activate TIR1 or off-target effects of high auxin concentrations.[4][5][6] The AID2 system addresses this through a classic chemical genetics approach known as the "bump-and-hole" strategy.[7][8][9]

This strategy involves two key modifications:

-

The "Hole" : A bulky amino acid residue in the auxin-binding pocket of the TIR1 protein is mutated to a smaller one. A commonly used mutation is the substitution of phenylalanine at position 74 with glycine (F74G) in Oryza sativa TIR1 (OsTIR1) or a corresponding mutation (F79G) in Arabidopsis thaliana TIR1 (AtTIR1).[1][6][10] This creates a steric void or "hole" in the ligand-binding domain.

-

The "Bump" : A synthetic, cell-permeable auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA), is used as the inducing ligand.[1][4][7] The phenyl group on this molecule acts as a "bump" that fits snugly into the engineered "hole" of the mutant TIR1 protein.

This engineered ligand-receptor pair is orthogonal to the natural auxin signaling pathway. The "bumped" this compound cannot efficiently bind to wild-type TIR1 due to steric hindrance, and the natural auxin, IAA, has a low affinity for the "holed" mutant TIR1.[1] This elegant design results in a highly specific and potent system with minimal leaky degradation and significantly increased sensitivity.[4][6][7]

Quantitative Advantages of the AID2 System

The implementation of the "bump-and-hole" strategy confers substantial quantitative improvements over the first-generation AID system.

| Parameter | Conventional AID System | AID2 System | Fold Improvement | Reference |

| Inducing Ligand | Indole-3-acetic acid (IAA) | 5-phenyl-indole-3-acetic acid (this compound) | N/A | [1][4] |

| Ligand Concentration for Efficient Degradation | 100 - 500 µM | 50 nM - 1 µM | ~670 - 1300x lower | [4][6][7][11] |

| Leaky Degradation | Detectable | Undetectable or negligible | Significantly reduced | [4][6][7] |

| Degradation Kinetics (Half-life) | Variable, often slower | Rapid, typically 10 - 45 minutes | Faster | [7][12][13] |

Signaling Pathway and Experimental Workflow

The core mechanism of the AID2 system relies on hijacking the cell's endogenous ubiquitin-proteasome pathway.

Caption: The signaling pathway of the AID2 system.

A typical experimental workflow for utilizing the AID2 system involves two main stages: the generation of a stable cell line and the execution of the protein degradation experiment.

Caption: A generalized experimental workflow for the AID2 system.

Key Experimental Protocols

Detailed protocols are crucial for the successful implementation of the AID2 system. Below are summaries of key methodologies.

1. Generation of a Parental Cell Line Expressing OsTIR1(F74G) [12][13]

-

Objective : To create a stable cell line that constitutively expresses the mutant F-box protein.

-

Methodology :

-

Vector Construction : The cDNA for OsTIR1(F74G) is cloned into a mammalian expression vector that also contains a selection marker (e.g., puromycin or blasticidin resistance). A promoter that drives strong, constitutive expression (e.g., CAG or EF1α) is typically used.

-

Transfection : The expression vector is transfected into the parental cell line of choice (e.g., HCT116, HEK293) using standard methods like lipofection or electroporation.

-

Selection : Transfected cells are cultured in a medium containing the appropriate selection antibiotic.

-

Clonal Isolation and Validation : Single colonies are isolated, expanded, and screened for OsTIR1(F74G) expression by Western blotting or qPCR. Functionality can be confirmed by transiently transfecting a plasmid expressing an mAID-tagged reporter protein (e.g., mAID-GFP) and inducing its degradation with this compound.

-

2. Tagging an Endogenous Protein with a mini-AID (mAID) tag using CRISPR-Cas9 [12][13][14]

-

Objective : To fuse the mAID degron tag to the endogenous protein of interest (POI) at either the N- or C-terminus.

-

Methodology :

-

gRNA Design : Design and clone a guide RNA (gRNA) that targets the genomic locus immediately upstream of the stop codon (for C-terminal tagging) or downstream of the start codon (for N-terminal tagging) of the POI.

-

Donor Plasmid Construction : Construct a donor plasmid containing the mAID tag sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the CRISPR-Cas9 cut site. The donor plasmid should also include a selection marker (e.g., hygromycin or neomycin resistance), often linked to the mAID tag via a self-cleaving 2A peptide sequence.

-

Co-transfection : The OsTIR1(F74G)-expressing parental cell line is co-transfected with the Cas9-gRNA plasmid and the donor plasmid.

-

Selection and Clonal Isolation : Transfected cells are selected with the appropriate antibiotic. Surviving colonies are isolated and expanded.

-

Validation : Genomic DNA PCR and Sanger sequencing are used to confirm the correct in-frame integration of the mAID tag. Western blotting with an antibody against the POI is performed to confirm the expression of the correctly sized fusion protein.

-

3. Induced Protein Depletion and Analysis [12][13]

-

Objective : To acutely deplete the mAID-tagged protein and analyze the resulting phenotype.

-

Methodology :

-

Ligand Preparation : Prepare a stock solution of this compound (e.g., 1-10 mM in DMSO) and store it at -20°C. A protocol for the cost-effective synthesis of this compound has been published.[4]

-

Induction : Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (typically 100 nM to 1 µM). Include a DMSO-only control.

-

Time Course : Harvest cells at various time points after induction (e.g., 0, 15, 30, 60, 120 minutes) to analyze the kinetics of protein degradation.

-

Analysis :

-

Western Blotting : Lyse the cells and perform Western blotting to quantify the level of the mAID-tagged protein.

-

Phenotypic Assays : Conduct relevant functional or phenotypic assays (e.g., cell cycle analysis, immunofluorescence, RNA-seq) to determine the consequences of protein depletion.

-

-

Conclusion

The "bump-and-hole" strategy employed in the AID2 system represents a significant advancement in conditional protein degradation technology. Its high specificity, potency, and rapid kinetics, combined with minimal off-target effects, provide researchers with an exceptionally precise tool to dissect the dynamic functions of proteins in a wide range of biological contexts, from cultured cells to whole organisms like C. elegans and mice.[1][7][15] The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation and application of this powerful system in both basic research and drug discovery.

References

- 1. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. The auxin-inducible degradation (AID) system enables versatile conditional protein depletion in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Auxin-inducible degron 2 system deciphers functions of CTCF domains in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigators plant better AID for protein degradation | 2020-11-20 | BioWorld [bioworld.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Bump-and-Hole Tactic: Expanding the Scope of Chemical Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel auxin-inducible degron system for rapid, cell cycle-specific targeted proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeted Protein Depletion Using the Auxin-Inducible Degron 2 (AID2) System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. A protocol for making human degron mutants using the AID2 system::National Institute of Genetics [nig.ac.jp]

- 15. The AID2 system offers a potent tool for rapid, reversible, or sustained degradation of essential proteins in live mice - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Ph-IAA for Studying Essential Protein Function

The study of essential proteins, which are indispensable for the survival of an organism or cell, presents a significant challenge in biological research. Traditional genetic knockout methods often result in lethality, preventing further investigation into the protein's function. The auxin-inducible degron (AID) system offers a powerful solution by allowing for the conditional and rapid degradation of a protein of interest. The second generation of this technology, the AID2 system, utilizes a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (this compound), to achieve enhanced specificity and efficiency, making it an invaluable tool for functional genomics and drug target validation.

The AID2 system overcomes key limitations of the original AID system, such as "leaky" degradation in the absence of the inducer and the requirement for high, potentially toxic, concentrations of natural auxin (indole-3-acetic acid, IAA).[1][2][3] By pairing this compound with a mutated F-box protein, OsTIR1(F74G), the AID2 system provides precise temporal control over protein depletion, enabling the study of essential proteins in a variety of model organisms, including yeast, C. elegans, and mammalian systems.[1][2][3][4]

Core Mechanism of the AID2 System

The AID2 system's mechanism is based on hijacking the cell's natural ubiquitin-proteasome pathway to induce the degradation of a target protein. This is achieved through three key components:

-

A Protein of Interest (POI) tagged with a mini auxin-inducible degron (mAID). The mAID tag is a small peptide sequence derived from the plant protein IAA7.[5][6]

-

A mutated F-box protein, OsTIR1(F74G). This protein is a component of the SCF E3 ubiquitin ligase complex. The F74G mutation creates a "hole" in the auxin-binding pocket, which reduces its affinity for the natural auxin IAA, thereby preventing leaky degradation.[2][7]

-

The synthetic auxin analog, this compound. The phenyl group on this compound acts as a "bump" that fits specifically into the engineered "hole" of the OsTIR1(F74G) pocket, creating a stable ternary complex.[7]

Upon introduction of this compound, it binds to OsTIR1(F74G), which in turn recruits the mAID-tagged POI to the SCF E3 ubiquitin ligase complex.[5][6] This complex then polyubiquitinates the POI, marking it for rapid degradation by the 26S proteasome.[5][8] This degradation is rapid and reversible; upon washout of this compound, the POI levels can be restored.

Comparison of AID and AID2 Systems

The AID2 system offers significant advantages over the first-generation AID system, primarily in its reduced leakiness and higher sensitivity to the inducing ligand.

| Feature | Original AID System | AID2 System | Advantage of AID2 |

| Ligand | Indole-3-acetic acid (IAA) | 5-phenyl-indole-3-acetic acid (this compound) | Higher specificity, lower toxicity. |

| F-box Protein | Wild-type OsTIR1 or AtTIR1 | Mutant OsTIR1(F74G) or AtTIR1(F79G) | Minimizes "leaky" degradation. |

| Effective Ligand Concentration | High (typically >100 µM) | Low (as low as 1 µM) | Reduces off-target effects and cell toxicity.[1][4] |

| Basal Degradation | Often observed ("leaky") | Negligible | Provides tighter control over protein levels.[2] |

| Degradation Speed | Rapid | Very Rapid | Enables study of acute protein loss. |

Quantitative Data on this compound Induced Degradation

The efficiency and kinetics of protein degradation using the this compound system have been quantified in various studies.

| Parameter | Value | Organism/Cell Line | Notes | Reference |

| DC₅₀ (6h) | 17.0 nM | - | The concentration for 50% degradation after 6 hours. | |

| T₁/₂ (Half-life) | ~62.3 min | - | The time for 50% of the protein to be degraded. | |

| Effective Concentration | 1 µM | HCT116 cells | Efficiently depleted DHC1-mAC. | [9] |

| Effective Concentration | 1, 10, or 100 µM | C. neoformans | Growth defects observed in liquid culture. | [1] |

| Effective Concentration | 50 µM | C. elegans embryos | Caused rapid decrease in fluorescence intensity. | [2] |

| In Vivo Dosage (mice) | 0, 1, 3, 10 mg/kg | Mice (xenograft model) | Suppressed tumor growth. | [10] |

| Reversibility | ~3 hours | - | Degradation is reversible after washout. |

Experimental Protocols

Preparation of this compound Stock Solution

A common stock solution concentration is 100 mM, which can be further diluted for working solutions.

Materials:

-

This compound powder (MW: 251.29 g/mol )

-

Dimethyl sulfoxide (DMSO) or 96% Ethanol

-

Analytical balance

-

15 mL conical tube

-

Aluminum foil

Protocol:

-

Using an analytical balance, weigh a precise amount of this compound powder (e.g., 100 mg) and transfer it to a 15 mL conical tube.[8][11]

-

To prepare a 100 mM stock solution, add the appropriate volume of solvent. For 100 mg of this compound, add 3.98 mL of 96% ethanol or DMSO.[8][11]

-

Vortex the tube until the this compound is completely dissolved.

-

Wrap the tube in aluminum foil to protect the light-sensitive solution.[8][11]

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[9][12]

Protocol for Protein Depletion in Mammalian Cell Culture

This protocol provides a general guideline for inducing protein degradation in adherent mammalian cells.

Materials:

-

Mammalian cell line co-expressing the mAID-tagged POI and OsTIR1(F74G).

-

Complete cell culture medium.

-

This compound stock solution (e.g., 1 mM in DMSO).

-

DMSO (for vehicle control).

-

6-well plates.

Protocol:

-

Seed the cells in 6-well plates at an appropriate density (e.g., 1 x 10⁵ cells/well) and allow them to adhere and grow for 24-48 hours.[10]

-

Prepare the final working concentration of this compound by diluting the stock solution in fresh culture medium. A typical starting concentration is 1 µM.[9][12]

-

Prepare a vehicle control by adding an equivalent volume of DMSO to fresh culture medium.

-

Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubate the cells for the desired time period. Significant protein depletion is typically observed within 1-6 hours.[9][12][13]

-

Harvest the cells for downstream analysis, such as Western blotting or immunofluorescence, to verify protein depletion.[12]

General Experimental Workflow

The process of using the this compound system to study an essential protein follows a logical progression from genetic modification to phenotypic analysis.

Applications in Research and Drug Development

The ability to rapidly and conditionally deplete essential proteins makes the this compound system a powerful tool across various research areas.

-

Functional Genomics: It allows for the systematic study of essential genes whose functions were previously intractable due to the lethality of knockout mutations.[1] Researchers can dissect the roles of proteins in dynamic cellular processes like the cell cycle, DNA repair, and signal transduction.

-

Drug Target Validation: In drug development, confirming that the inhibition of a specific protein (the drug's target) leads to a desired therapeutic outcome is crucial. By mimicking the effect of a highly specific inhibitor, the this compound system can be used to validate potential drug targets. Depleting a target protein and observing a cancer-killing or anti-proliferative effect, for instance, provides strong evidence for its therapeutic potential.[9]

-

Developmental Biology: The system enables the study of protein function at specific developmental stages. By adding this compound at a chosen time, researchers can deplete a protein and observe the consequences for development, bypassing issues of early embryonic lethality.[4]

References

- 1. An auxin-inducible degron system for conditional mutation in the fungal meningitis pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. glpbio.com [glpbio.com]

- 6. glpbio.com [glpbio.com]

- 7. This compound | Mechanism | Concentration [selleckchem.com]

- 8. Protocol to synthesize the auxin analog this compound for conditional protein depletion in C. elegans using the AID2 system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. NU Auxin Induced protein degradation [protocols.io]

- 13. biorxiv.org [biorxiv.org]

Foundational Research on 5-Ph-IAA Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-indole-3-acetic acid (5-Ph-IAA) is a synthetic auxin analogue that has emerged as a critical component of the second-generation auxin-inducible degron (AID2) system. This technology allows for the rapid, specific, and reversible degradation of target proteins, offering unprecedented control over protein function in a variety of model organisms. This technical guide provides an in-depth overview of the foundational research on this compound, its mechanism of action, and its applications in biological research and drug development. Detailed experimental protocols, quantitative data, and visualizations of the underlying molecular processes are presented to facilitate the adoption and further exploration of this powerful tool.

Introduction to this compound and the AID2 System

The ability to conditionally control protein levels is a cornerstone of modern biological research. The auxin-inducible degron (AID) system leverages the plant hormone auxin to trigger the degradation of a target protein fused to an auxin-inducible degron (AID) tag. The second-generation AID2 system was developed to overcome limitations of the original system, such as leaky degradation and the high concentrations of auxin required. The AID2 system utilizes a mutant version of the F-box protein TIR1, OsTIR1(F74G), and the synthetic auxin analogue this compound.[1][2] This combination provides a more sensitive, specific, and efficient means of controlling protein degradation.[2] this compound, also known as 5-phenyl-1H-indole-3-acetic acid, is a derivative of indole-3-acetic acid (IAA) and acts as a potent and selective "Bump & Hole" TAG Degrader.[3]

The "bump" on the this compound molecule fits into the "hole" created by the F74G mutation in the OsTIR1 protein, allowing for a highly specific interaction that does not occur with the wild-type TIR1 or endogenous auxins at physiological concentrations.[4][5] This specificity is key to the low basal degradation and high potency of the AID2 system.

Mechanism of Action

The core of the AID2 system is the this compound-dependent formation of a ternary complex between the engineered SCF-OsTIR1(F74G) E3 ubiquitin ligase, the target protein tagged with a mini-AID (mAID) degron, and this compound itself.[4][5] This interaction is highly specific and efficient, leading to the polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[5] This process is rapid and reversible; removal of this compound from the medium leads to the cessation of degradation and the re-accumulation of the target protein.

Signaling Pathway Diagram

Caption: The signaling pathway of the this compound-mediated AID2 system.

Quantitative Data on this compound Activity

The efficacy of this compound in the AID2 system has been quantified in various studies, highlighting its potency and rapid action.

| Parameter | Value | Cell/Organism Type | Reference |

| DC50,6h | 17.0 nM | - | [6] |

| T1/2 | 62.3 min | - | [6] |

| Effective Concentration | 670-fold lower than conventional AID system | - | [1] |

| Reversibility | 3 hours after washout | Mammalian cells | |

| Effective Concentration (in vivo) | 0, 1, 3, 10 mg/kg (IP injection) | Mice (xenografts) | [7][8] |

| Effective Concentration (in vitro) | 1 µM for rapid degradation | HCT116 cells | [7] |

| Effective Concentration (C. elegans) | 50 µM for embryonic studies | C. elegans embryos | [7] |

| Solubility (DMSO) | 100 mM | - | |

| Solubility (Ethanol) | 100 mM | - |

Experimental Protocols

Synthesis of this compound

A cost-effective protocol for the synthesis of this compound has been described, primarily involving a Suzuki coupling reaction.[2][9][10]

Materials:

-

5-chloroindole

-

Phenylboronic acid

-

Pd(OAc)2

-

Solvents and other standard organic synthesis reagents

Procedure:

-

Suzuki Coupling: Perform a Suzuki coupling reaction between 5-chloroindole and phenylboronic acid to generate 5-phenylindole.[10]

-

Intermediate Formation: React 5-phenylindole with oxalyl chloride to form a 2-oxo-2-(5-phenyl-1H-indol-3-yl)acetic acid intermediate.[10]

-

Final Product Formation: Reduce the intermediate to yield 2-(5-phenyl-1H-indol-3-yl)acetic acid (this compound).[10]

In Vitro Protein Degradation in Mammalian Cells

Cell Line Preparation:

-

Establish a stable cell line co-expressing the OsTIR1(F74G) mutant and the mAID-tagged protein of interest.

Experimental Workflow:

-

Culture the engineered cells to the desired confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with the desired final concentration of this compound (e.g., 1 µM).[7]

-

Incubate the cells for the desired time points (e.g., 1, 3, 6 hours).

-

Lyse the cells and analyze the levels of the target protein by Western blotting or other quantitative methods.

Caption: A generalized workflow for in vitro protein degradation using this compound.

In Vivo Protein Degradation in C. elegans

Strain Preparation:

-

Generate a C. elegans strain expressing the AtTIR1(F79G) mutant (an ortholog of OsTIR1) and the mAID-tagged protein of interest.[11]

Procedure:

-

Prepare NGM plates.

-

Prepare a 100 mM stock solution of this compound in ethanol.[10][12]

-

Add the this compound solution to the NGM plates to achieve the desired final concentration (e.g., 1 mM for general use, or prepare a 100 µM solution to add to the lawn for specific experiments).[10][12]

-

Place the worms on the this compound-containing plates and incubate.

-

Observe and analyze the phenotype or quantify protein degradation at various time points.

For embryonic studies, a more permeable analogue, this compound-AM, may be used.

Applications in Research and Drug Development

The precision and efficiency of the this compound-based AID2 system have significant implications for various research areas:

-

Functional Genomics: Rapidly depleting a protein of interest allows for the study of its function in a temporal manner, which is particularly useful for essential genes where traditional knockout approaches are lethal.[1][13]

-

Drug Target Validation: The system can be used to mimic the effect of a drug that inhibits a specific protein, allowing for the validation of that protein as a therapeutic target.

-

Cancer Research: this compound has shown significant tumor suppression properties in xenograft models by inducing the degradation of key cancer-related proteins like BRD4.[7][8]

-

Developmental Biology: The ability to control protein degradation in a time- and tissue-specific manner is invaluable for studying developmental processes in organisms like C. elegans and mice.[2][11][13]

Conclusion

This compound, in conjunction with the AID2 system, represents a significant advancement in the field of conditional protein degradation. Its high potency, specificity, and rapid, reversible action provide researchers with a powerful tool to dissect complex biological processes and validate novel drug targets. The detailed protocols and quantitative data presented in this guide are intended to facilitate the broader adoption and application of this transformative technology.

References

- 1. This compound | Mechanism | Concentration [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | IAA derivative | Anti-tumor | TargetMol [targetmol.com]

- 4. glpbio.com [glpbio.com]

- 5. glpbio.com [glpbio.com]

- 6. medkoo.com [medkoo.com]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Protocol to synthesize the auxin analog this compound for conditional protein depletion in C. elegans using the AID2 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol to synthesize the auxin analog this compound for conditional protein depletion in C. elegans using the AID2 system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. biorxiv.org [biorxiv.org]

Methodological & Application

Synthesis of 5-Phenyl-Indole-3-Acetic Acid (5-Ph-IAA) for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 5-Phenyl-Indole-3-Acetic Acid (5-Ph-IAA), a key ligand used in the Auxin-Inducible Degron (AID2) system for targeted protein depletion. The protocol is adapted from established methods and is intended for laboratory-scale synthesis.

Overview

The synthesis of this compound is a two-step process. The first step involves a Suzuki coupling reaction between 5-chloroindole and phenylboronic acid to generate 5-phenylindole. The second step converts 5-phenylindole into this compound through a reaction with oxalyl chloride, followed by hydrolysis. This method is cost-effective and utilizes readily available starting materials.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, based on a 4 mmol scale synthesis.[4]

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity Used |

| Step 1: Suzuki Coupling | |||

| 5-chloroindole | 151.59 | 1.0 | 4 mmol, 0.606 g |

| Phenylboronic acid | 121.93 | 1.5 | 6 mmol, 0.732 g |

| Potassium carbonate | 138.21 | 3.0 | 12 mmol, 1.658 g |

| Palladium(II) acetate | 224.50 | 0.05 | 0.2 mmol, 0.045 g |

| 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) | 410.47 | 0.1 | 0.4 mmol, 0.164 g |

| 1,4-Dioxane | 88.11 | - | 20 mL |

| Water | 18.02 | - | 2 mL |

| Step 2: Synthesis of this compound | |||

| 5-phenylindole | 193.25 | 1.0 | 5.9 mmol, 1.14 g |

| Oxalyl chloride | 126.93 | 1.3 | 7.7 mmol, 658 µL |

| Diethyl ether | 74.12 | - | 30 mL |

| Sodium hydroxide (for hydrolysis) | 40.00 | - | 10% w/v solution |

| Hydrazine hydrate (for reduction) | 50.05 | - | - |

Experimental Protocols

Step 1: Suzuki Coupling of 5-chloroindole and Phenylboronic Acid

This procedure describes the synthesis of the intermediate compound, 5-phenylindole.[4]

-

In a reaction vessel, combine 5-chloroindole (1.0 equiv, 4 mmol, 0.606 g), phenylboronic acid (1.5 equiv, 6 mmol, 0.732 g), potassium carbonate (3.0 equiv, 12 mmol, 1.658 g), palladium(II) acetate (0.05 equiv, 0.2 mmol, 0.045 g), and SPhos (0.1 equiv, 0.4 mmol, 0.164 g).

-

Add 1,4-dioxane (20 mL) and water (2 mL) to the mixture.

-

Degas the reaction mixture by bubbling nitrogen gas through it for 15 minutes.

-

Heat the reaction mixture to 80°C and stir for 1 hour under a nitrogen atmosphere.[1]

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-phenylindole.

Step 2: Synthesis of 2-(5-phenyl-1H-indol-3-yl)acetic acid (this compound)

This procedure outlines the conversion of 5-phenylindole to the final product, this compound.[1][4]

-

Dissolve 5-phenylindole (1.0 equiv, 5.9 mmol, 1.14 g) in diethyl ether (30 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.[1][4]

-

Slowly add oxalyl chloride (1.3 equiv, 7.7 mmol, 658 µL) to the solution at 0°C with constant stirring.[1][4]

-

Allow the reaction to stir at room temperature for 1 hour.[1][4]

-

A precipitate of 2-oxo-2-(5-phenyl-1H-indol-3-yl)acetic acid will form.[1]

-

To the reaction mixture, add a solution of sodium hydroxide and then hydrazine hydrate to carry out the reduction.

-

Acidify the reaction mixture to precipitate the crude this compound.

-

Collect the solid by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization.

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis.[1]

Visualizations

The following diagrams illustrate the chemical synthesis workflow.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Protocol to synthesize the auxin analog this compound for conditional protein depletion in C. elegans using the AID2 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol to synthesize the auxin analog this compound for conditional protein depletion in C. elegans using the AID2 system - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Ph-IAA in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation and use of 5-phenyl-indole-3-acetic acid (5-Ph-IAA), a key ligand in the second-generation auxin-inducible degron (AID2) system for targeted protein degradation.

Introduction

The auxin-inducible degron (AID) system allows for the rapid and reversible degradation of specific proteins. The second-generation AID2 system utilizes a mutated F-box protein, typically OsTIR1(F74G), and a synthetic auxin analog, this compound.[1][2] This system offers significant improvements over the original AID system, including undetectable leaky degradation in the absence of the ligand and a much lower required concentration of the inducer molecule.[1][3] The this compound ligand binds to the mutated TIR1, inducing its association with a target protein tagged with a mini-AID (mAID) degron. This interaction leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.[4] This technology is applicable across various biological systems, including yeast, mammalian cells, C. elegans, and mice.[5]

Data Presentation

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 5-Phenyl-1H-indole-3-acetic acid | [5] |

| Molecular Weight | 251.29 g/mol | |

| Formula | C₁₆H₁₃NO₂ | |

| Appearance | Solid | [6] |

| Purity | ≥95-98% (HPLC) | [6] |

| Storage | Store at -20°C as a solid | [6] |

Solubility of this compound

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |

| DMSO | 20 - 100 | 80 - 100 | [5] |

| Ethanol | 25.13 - 33 | ~100 - 131 | [6][7] |

| Dimethylformamide (DMF) | 16 | ~64 | [6] |

| PBS (pH 7.2) | ~0.20 | ~0.8 | [6] |

Recommended Stock and Working Concentrations

| Application | Stock Solution | Working Concentration | Reference |

| Mammalian Cells (e.g., HCT116) | 100 mM in DMSO or Ethanol | 1 µM | [3][8] |

| C. elegans | 100 mM in DMSO or 96% Ethanol | 50-100 µM for embryo soaking; 1 µM final concentration in NGM plates | [9] |

| Mouse (in vivo) | N/A (prepared for injection) | 1-10 mg/kg via intraperitoneal injection | [8][10] |

| Mouse (primary cells) | 100 mM in DMSO | 1 µM | [10] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM)

Materials:

-

This compound solid

-

Dimethyl sulfoxide (DMSO) or 96-100% Ethanol

-

Sterile microcentrifuge tubes or conical tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weighing this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 25.13 mg of this compound (Molecular Weight: 251.29 g/mol ).

-

Dissolving this compound:

-

Using DMSO: Add the weighed this compound to a sterile tube. Add the appropriate volume of DMSO to achieve a final concentration of 100 mM. For 25.13 mg, add 1 mL of DMSO. Vortex thoroughly until the solid is completely dissolved. Ultrasonic treatment may be necessary for complete dissolution in DMSO.[3]

-

Using Ethanol: Add the weighed this compound to a sterile tube. Add the appropriate volume of 96-100% ethanol to reach a final concentration of 100 mM. For 25.13 mg, add 1 mL of ethanol. Vortex vigorously until the solid is fully dissolved.[7]

-

-

Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[8] Avoid repeated freeze-thaw cycles.

Note: this compound is light-sensitive. It is recommended to work in low-light conditions and store solutions in amber or foil-wrapped tubes.

Protocol 2: Preparation of Working Solution for Mammalian Cell Culture (1 µM)

Materials:

-

100 mM this compound stock solution in DMSO or Ethanol

-

Pre-warmed cell culture medium

Procedure:

-

Serial Dilution: Perform a serial dilution of the 100 mM stock solution in pre-warmed cell culture medium to achieve the final working concentration of 1 µM.

-

Example Dilution Scheme:

-

Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of culture medium to get a 100 µM solution.

-

Prepare the final working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of culture medium to get a 1 µM solution.

-

-

-

Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the 1 µM this compound.

-

Incubation: Incubate the cells for the desired period to induce protein degradation. Degradation can be observed in as little as 30-60 minutes.[10]

Note: It is crucial to include a vehicle control (e.g., medium with the same final concentration of DMSO or ethanol) in your experiments.

Visualizations

Signaling Pathway of the AID2 System

Caption: The signaling pathway of the AID2 system for targeted protein degradation.

Experimental Workflow for this compound Application

Caption: Experimental workflow for preparing and using this compound solutions.

References

- 1. The auxin-inducible degron 2 technology provides sharp degradation control in yeast, mammalian cells, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Mechanism | Concentration [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Protocol to synthesize the auxin analog this compound for conditional protein depletion in C. elegans using the AID2 system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Application Notes and Protocols for In Vivo Delivery of 5-Ph-IAA in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Auxin-Inducible Degron 2 (AID2) system represents a significant advancement in the conditional control of protein expression, offering rapid, specific, and reversible degradation of target proteins.[1][2] This technology utilizes a mutated F-box protein from Oryza sativa, OsTIR1(F74G), in conjunction with the synthetic auxin analog, 5-Phenyl-1H-indole-3-acetic acid (5-Ph-IAA).[2][3] Unlike the first-generation AID system which required high, often toxic, levels of natural auxin (IAA), the AID2 system functions with a 670-fold lower concentration of its specific ligand, this compound.[2][4] This enhanced potency and reduced toxicity make this compound well-suited for in vivo applications, enabling precise temporal control of protein function in mouse models.[5][6]

These notes provide comprehensive protocols and supporting data for the effective in vivo delivery of this compound to achieve conditional protein depletion in various mouse models, including applications in studying essential genes and tumor suppression.

Mechanism of Action: The AID2 Signaling Pathway

The AID2 system co-opts the ubiquitin-proteasome pathway to induce targeted protein degradation.[3] A protein of interest is endogenously tagged with a small mini-AID (mAID) degron.[3][7] In mouse models, the OsTIR1(F74G) mutant E3 ligase substrate receptor is also expressed.[8] The administration of this compound acts as a molecular glue, binding to OsTIR1(F74G) and inducing its association with the mAID-tagged protein.[3][9] This ternary complex formation leads to the polyubiquitination of the target protein by the SCF E3 ligase complex, marking it for rapid degradation by the 26S proteasome.[3] The process is dependent on the presence of this compound, allowing for tight control over protein levels.[3]

Caption: The AID2 system signaling pathway.

Data Presentation

Table 1: In Vivo Delivery and Dosing of this compound in Mouse Models

| Parameter | Details | Mouse Model Type | Reference |

| Dosage | 5 mg/kg | Genetically Engineered (CEP192-mAID; OsTir1) | [6][8] |

| 1, 3, or 10 mg/kg | Xenograft (mAID-BRD4, TOP2A-mAC) | [10] | |

| Administration Route | Intraperitoneal (I.P.) Injection | Genetically Engineered & Xenograft | [6][8][10] |

| Vehicle | Phosphate-Buffered Saline (PBS) | Genetically Engineered | [6][8] |

| DMSO (for stock), further dilution not specified | Xenograft | [10] | |

| Frequency | Single injection | Genetically Engineered | [6][8] |

| Every 12 hours for 3 days (sustained degradation) | Genetically Engineered | [6] | |

| Every day for 7 days | Xenograft | [10] | |

| Tolerability | Well-tolerated, symptom-free at 5 mg/kg | Genetically Engineered | [5][6][8] |

Table 2: Pharmacodynamic Effects of this compound in Mouse Models

| Parameter | Observation | Time Point | Tissue/Model | Reference |

| Degradation Onset | Rapid depletion of mAID-tagged proteins | < 1 hour | Genetically Engineered (MEFs) | [6] |

| Degradation Efficiency | ~90% reduction of CEP192-mAID | 30 minutes | Small Intestine | [6][8] |

| >80% reduction of CEP192-mAID | 30 minutes | Spleen, Stomach | [6][8] | |

| Near-complete degradation | < 1 hour | Genetically Engineered (CEP192-mAID) | [5] | |

| Reversibility | Protein levels begin to recover | 6 hours post-injection | Genetically Engineered (NCAPH-AID) | [11] |

| Protein levels return to baseline | 72 hours post-injection | Genetically Engineered (NCAPH-AID) | [11] | |

| Specificity | No detectable basal ("leaky") degradation in the absence of this compound | Baseline | Small Intestine, Spleen | [8] |

Table 3: Antitumor Efficacy of this compound in Xenograft Mouse Models

| Target Protein | Mouse Model | Dosage | Schedule | Outcome | Reference |

| mAID-BRD4 | Balb/c-nu female mice | 1, 3, 10 mg/kg | I.P. injection, daily for 7 days | Significant tumor suppression | [10] |

| TOP2A-mAC | Balb/c-nu female mice | 1, 3, 10 mg/kg | I.P. injection, daily for 7 days | Significant tumor suppression | [10] |

Experimental Protocols and Workflows

General Experimental Workflow

The typical workflow for an in vivo study using this compound involves preparation of the compound, administration to the appropriate mouse model, and subsequent analysis at defined time points to assess protein degradation and phenotypic outcomes.

Caption: General workflow for in vivo this compound studies.

Protocol 1: Preparation and Administration of this compound

This protocol describes the preparation of this compound for intraperitoneal injection in mice.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

Sterile syringes (e.g., 1 mL) and needles (e.g., 27-gauge)

Procedure:

-

Stock Solution Preparation:

-

Working Solution Preparation:

-

On the day of injection, thaw the stock solution.

-

Calculate the required volume of this compound based on the desired final dose and the total number of mice. For a 5 mg/kg dose in a 20 g mouse, the required amount is 0.1 mg.

-

Dilute the stock solution in sterile PBS to the final desired concentration. Note: The final concentration of DMSO in the injected volume should be kept to a minimum (ideally <5%) to avoid toxicity. For example, to achieve a 5 mg/kg dose in a 200 µL injection volume for a 20g mouse, dilute the appropriate amount of stock solution in PBS.

-

Vortex the working solution immediately before administration.

-

-

Administration:

-

Weigh each mouse to determine the precise injection volume.

-

Administer the this compound working solution via intraperitoneal (I.P.) injection.

-

For control groups, administer a vehicle solution (e.g., PBS with the same final concentration of DMSO as the treatment group).

-

Protocol 2: Analysis of In Vivo Protein Degradation by Immunofluorescence

This protocol outlines the steps to assess the efficiency of protein degradation in tissues following this compound administration.[6][8]

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Microscope slides

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary and secondary antibodies

-

DAPI nuclear stain

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Collection and Fixation:

-

Cryoprotection and Embedding:

-

Wash the tissues with PBS.

-

Immerse tissues in 15% sucrose in PBS until they sink, then transfer to 30% sucrose in PBS and incubate overnight at 4°C.

-

Embed the cryoprotected tissues in OCT compound and freeze.

-

-

Cryosectioning and Staining:

-

Cut thin sections (e.g., 5-10 µm) using a cryostat and mount them on slides.

-

Permeabilize the sections with a buffer containing Triton X-100.

-

Block non-specific binding using a blocking buffer for 1 hour.

-

Incubate with a primary antibody against the mAID-tagged protein (or its fusion partner, e.g., mNeonGreen) overnight at 4°C.[8]

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis:

Protocol 3: Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol is adapted for evaluating the tumor suppression capabilities of the AID2 system.[10]

Materials:

-

Cancer cell line engineered to express OsTIR1(F74G) and an mAID-tagged oncoprotein (e.g., mAID-BRD4).[10]

-

Immunocompromised mice (e.g., Balb/c-nu).[10]

-

Matrigel (optional)

-

Calipers for tumor measurement

-

This compound injection solution (as per Protocol 1)

Procedure:

-

Tumor Inoculation:

-

Harvest the engineered cancer cells and resuspend them in sterile PBS, potentially mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound or vehicle solution according to the desired schedule (e.g., daily I.P. injections at 1-10 mg/kg).[10]

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length × width²)/2).

-

Monitor mouse body weight and overall health as indicators of toxicity.

-

Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum size, or after a fixed treatment duration).[10]

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Compare the tumor growth between the this compound treated group and the vehicle control group to determine the level of tumor suppression.[10]

-

References

- 1. researchgate.net [researchgate.net]

- 2. The auxin-inducible degron 2 technology provides sharp degradation control in yeast, mammalian cells, and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. This compound | Mechanism | Concentration [selleckchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. rndsystems.com [rndsystems.com]

- 8. The AID2 system offers a potent tool for rapid, reversible, or sustained degradation of essential proteins in live mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-techne.com [bio-techne.com]

- 10. biocompare.com [biocompare.com]

- 11. Rapid and specific degradation of endogenous proteins in mouse models using auxin-inducible degrons | eLife [elifesciences.org]

Application Notes and Protocols for 5-Ph-IAA-Mediated Protein Degradation in C. elegans

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Auxin-Inducible Degron (AID) system offers rapid and reversible targeted protein degradation, providing a powerful tool for studying protein function. The second-generation AID2 system, which utilizes the synthetic auxin analog 5-phenyl-indole-3-acetic acid (5-Ph-IAA) in conjunction with a mutated F-box protein, AtTIR1(F79G), represents a significant advancement. This system boasts improved specificity, reduced "leaky" degradation, and requires substantially lower concentrations of the inducing ligand compared to the original AID system.[1][2][3] These application notes provide a comprehensive guide to utilizing this compound for protein degradation in Caenorhabditis elegans.

Principle of the AID2 System

The AID2 system is a tripartite technology requiring:

-

A protein of interest tagged with an AID degron: The target protein is endogenously tagged with a short amino acid sequence (the degron).

-

Expression of a modified TIR1 protein: The Arabidopsis thaliana F-box protein TIR1, with a specific mutation (F79G), is expressed in the worm. This mutation alters the auxin-binding pocket.[3]

-

Addition of this compound: In the presence of this compound, the AtTIR1(F79G) protein acts as a substrate receptor for the SCF E3 ubiquitin ligase complex.[4] This complex then polyubiquitinates the AID-tagged protein, targeting it for rapid degradation by the proteasome.

The key advantage of the AtTIR1(F79G) and this compound pairing is its orthogonality; the mutant TIR1 has a low affinity for the natural auxin (IAA), thus preventing leaky degradation, while this compound efficiently promotes the interaction between AtTIR1(F79G) and the degron-tagged protein.[4] This results in sharp and efficient degradation of the target protein upon addition of this compound.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in C. elegans.

| Parameter | Value | Notes | Source |

| This compound Stock Concentration | 100 mM | Dissolved in DMSO or 96% Ethanol. Store protected from light. | [1][3][5] |

| Working Concentration on NGM plates | 1 µM - 100 µM | Effective degradation is achieved at concentrations ~1,000-fold lower than IAA in the original AID system. The final concentration on the plate can be adjusted based on the target protein and experimental needs. | [1][3][5] |

| Working Concentration for Embryos (in liquid) | 50 µM - 100 µM | Direct treatment of embryos in M9 buffer. Permeability of the eggshell can be a limiting factor. | [1] |

| Degradation Time | 15 - 60 minutes | Maximum degradation is often observed within 15-30 minutes for embryos and within an hour for larvae and adults. | [1] |

| This compound-AM | 50 µM | An eggshell-permeable analog of this compound for enhanced degradation in embryos. | [1][6] |

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the AID2 signaling pathway and the general experimental workflow for this compound mediated protein degradation in C. elegans.

Caption: The AID2 signaling pathway in C. elegans.

Caption: Experimental workflow for this compound treatment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or 96% Ethanol

-

Microcentrifuge tubes (amber or wrapped in aluminum foil)

-

Vortex mixer

Procedure:

-

Weigh the required amount of this compound powder to prepare a 100 mM stock solution. The molecular weight of this compound is 251.29 g/mol .

-

Dissolve the this compound powder in the appropriate volume of DMSO or 96% ethanol. For example, to make 1 ml of a 100 mM stock, dissolve 25.13 mg of this compound in 1 ml of solvent.[5]

-

Vortex thoroughly until the powder is completely dissolved.

-

Store the stock solution at -20°C, protected from light.[6]

Protocol 2: this compound Treatment on NGM Plates

Materials:

-

Standard Nematode Growth Medium (NGM) plates

-

OP50 E. coli culture

-

100 mM this compound stock solution

-

Control solvent (DMSO or 96% Ethanol)

-

C. elegans strain expressing AtTIR1(F79G) and the AID-tagged protein of interest

Procedure:

-

Prepare NGM plates seeded with OP50 bacteria and allow the bacterial lawn to grow.

-

Prepare a working solution of this compound. For example, to make 1 µM plates, dilute the 100 mM stock solution in 96% ethanol to a final concentration of 100 µM.[3]

-

Pipette 100 µl of the 100 µM this compound working solution onto the surface of the OP50 lawn on a 60 mm NGM plate. Swirl the plate to ensure even distribution. This will result in a final concentration of approximately 1 µM in the agar.[3]

-

For control plates, add 100 µl of the solvent (e.g., 96% ethanol) to separate NGM plates.

-

Allow the plates to dry in a dark place for at least 16-20 hours before use.[5]

-

Transfer synchronized worms to the this compound and control plates.

-

Incubate the worms at the desired temperature (e.g., 20°C) for the required duration to achieve protein degradation.

Protocol 3: Verification of Protein Degradation

Protein degradation can be assessed using several methods, depending on the available tools and the nature of the tagged protein.

A. Fluorescence Microscopy (for fluorescently-tagged proteins):

-

Mount the treated and control worms on a 2% agarose pad on a microscope slide.

-

Immobilize the worms using a suitable anesthetic (e.g., sodium azide or levamisole).

-

Observe the worms under a fluorescence microscope equipped with the appropriate filter sets for the fluorescent tag (e.g., GFP, mCherry).

-

Capture images of the relevant tissues or cells.

-

Quantify the fluorescence intensity in the treated worms compared to the control worms to determine the extent of protein degradation.

B. Western Blotting:

-

Collect a population of treated and control worms by washing them off the plates with M9 buffer.

-

Prepare protein lysates from the worm pellets using a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody against the protein of interest or the tag (e.g., anti-GFP) and a loading control antibody (e.g., anti-tubulin or anti-actin).

-

Incubate with a suitable secondary antibody conjugated to HRP or a fluorescent dye.

-

Detect the signal using chemiluminescence or fluorescence imaging.

-

Quantify the band intensities to determine the relative abundance of the target protein in treated versus control samples.

Troubleshooting and Considerations

-

Incomplete Degradation: If protein degradation is incomplete, consider increasing the concentration of this compound or the duration of treatment. The optimal conditions may vary depending on the target protein's stability and expression level.

-

Embryonic Lethality: For essential proteins, rapid degradation can lead to embryonic lethality. It may be necessary to time the this compound treatment to specific developmental stages.

-

Off-target Effects: While the AID2 system is highly specific, it is always good practice to include appropriate controls, such as a strain expressing the AID-tagged protein but not AtTIR1(F79G), to rule out any non-specific effects of this compound.

-

Eggshell Permeability: For studies in embryos, the eggshell can be a barrier to this compound uptake.[1] In such cases, using the more permeable analog, this compound-AM, is recommended.[1][6]

By following these guidelines and protocols, researchers can effectively utilize the this compound-mediated protein degradation system to investigate the function of their protein of interest with high temporal and spatial control in C. elegans.

References

- 1. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to synthesize the auxin analog this compound for conditional protein depletion in C. elegans using the AID2 system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rndsystems.com [rndsystems.com]

Application Notes and Protocols for CRISPR/Cas9-Mediated Tagging for the Auxin-Inducible Degron 2 (AID2) System

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Auxin-Inducible Degron (AID) system offers a powerful method for rapid and reversible depletion of specific proteins, enabling the study of essential gene functions. The second-generation AID2 system overcomes limitations of the original system, such as leaky degradation and cellular toxicity at high auxin concentrations.[1] By employing a mutated F-box protein TIR1 (TIR1(F74G)) in combination with a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA), the AID2 system allows for precise temporal control over protein levels with high efficiency and minimal off-target effects.[2][3]

This document provides detailed protocols and application notes for endogenously tagging a protein of interest (POI) with an AID2 degron tag using CRISPR/Cas9-mediated homology-directed repair (HDR).[4][5][6]

Principle of the AID2 System

The AID2 system is based on the plant auxin-dependent protein degradation pathway reconstituted in non-plant cells. The key components are:

-

A protein of interest (POI) endogenously tagged with a mini auxin-inducible degron (mAID).

-

A mutated plant F-box protein, OsTIR1(F74G) (from Oryza sativa), which is a component of the SCF E3 ubiquitin ligase complex.

-

A synthetic auxin analog, this compound , which acts as a molecular glue to induce the interaction between OsTIR1(F74G) and the mAID-tagged POI.

Upon administration of this compound, the mAID-tagged POI is polyubiquitinated by the SCF-OsTIR1(F74G) complex and subsequently degraded by the proteasome.[3] This degradation is rapid, with significant protein depletion observed within minutes to hours, and is reversible upon withdrawal of this compound.[1][7]

Advantages of the AID2 System

-

Rapid Degradation Dynamics: Achieves 80-90% protein degradation in as little as 30 minutes in some tissues.[1][8]

-

Low Basal Degradation: The TIR1(F74G) mutation reduces leaky degradation in the absence of the inducer.[3]

-

High Sensitivity: Requires up to 1000-fold lower concentrations of the auxin analog compared to the first-generation system.[1]

-

Low Toxicity: The synthetic auxin analog this compound is well-tolerated in vivo, allowing for long-term studies.[7][8]

-

Reversibility: Protein levels can be restored upon withdrawal of the inducer.[1]

Experimental Workflow and Signaling Pathway

AID2 System Signaling Pathway